3,5-Dibromo-2-methoxypyridin-4-amine

Vue d'ensemble

Description

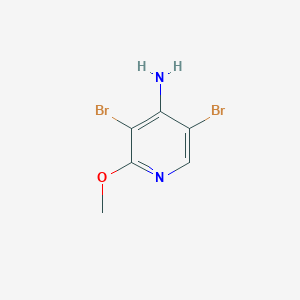

3,5-Dibromo-2-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H6Br2N2O and a molecular weight of 281.93 g/mol . It is a derivative of pyridine, characterized by the presence of two bromine atoms, a methoxy group, and an amine group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-methoxypyridin-4-amine typically involves the bromination of 2-methoxypyridine followed by amination. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method is known for its mild reaction conditions and high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high purity and yield. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dibromo-2-methoxypyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura cross-coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Arylboronic Acids: Reactants in coupling reactions.

Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids produce various substituted pyridine derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

3,5-Dibromo-2-methoxypyridin-4-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown significant potential in developing antimicrobial agents and anti-cancer drugs .

Case Study: Anticancer Activity

A study highlighted the efficacy of a derivative of this compound against HT-29 colon carcinoma cells, demonstrating an IC50 value of 0.5 μM. This indicates a strong inhibitory effect on cancer cell proliferation, suggesting that modifications of this compound could lead to promising anticancer therapies .

| Compound Name | Target Cell Line | IC50 (μM) |

|---|---|---|

| 3,5-Dibromo-4-methoxyphenyl derivative | HT-29 | 0.5 |

| Other derivatives | Various | Low micromolar range |

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals , specifically as a component in the development of pesticides and herbicides. These formulations aim to enhance crop protection while minimizing environmental impact.

Case Study: Pesticide Development

Research has shown that derivatives of this compound can be effective in creating environmentally friendly pesticides that target specific pests without harming beneficial organisms. This aligns with the current trend towards sustainable agriculture practices.

Material Science

The compound has been explored for its properties in creating novel materials , including polymers and coatings. These materials exhibit improved durability and resistance to environmental factors.

Applications in Coatings

Research indicates that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for various industrial applications.

Biochemical Research

In biochemical studies, this compound is used to investigate enzyme inhibition and receptor binding mechanisms. It plays a role in understanding biological processes and identifying potential therapeutic targets.

Example: Enzyme Inhibition Studies

Studies have demonstrated that certain derivatives can inhibit specific enzymes involved in disease pathways, providing insights into their potential as therapeutic agents .

Analytical Chemistry

This compound is also employed as a standard in various analytical techniques. This application aids in the accurate quantification of related compounds within complex mixtures.

Analytical Techniques

Common methods include high-performance liquid chromatography (HPLC) and mass spectrometry (MS), where the compound serves as a reference to ensure precision in measurements.

Mécanisme D'action

The mechanism of action of 3,5-Dibromo-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation with palladium catalysts, forming new carbon-carbon bonds . The exact molecular targets and pathways in biological systems are still under investigation.

Comparaison Avec Des Composés Similaires

3,5-Dibromo-4-methylpyridin-2-amine: Similar structure with a methyl group instead of a methoxy group.

3,5-Dibromo-2-methoxypyridin-4-ylamine: Another derivative with slight structural variations.

Uniqueness: 3,5-Dibromo-2-methoxypyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its methoxy group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Activité Biologique

3,5-Dibromo-2-methoxypyridin-4-amine is a chemical compound with the molecular formula and a molecular weight of 281.93 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including bromine substituents and a methoxy group, contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Although the precise targets remain largely unidentified, it is known that the compound can modulate various biological pathways by inhibiting or activating enzymes. The presence of bromine atoms enhances binding affinity to these targets, which may include receptors or enzymes involved in critical physiological processes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antithrombotic Properties : The compound has been investigated for its ability to inhibit thrombus formation, suggesting potential applications in cardiovascular disease management.

- Biofilm Inhibition : Studies have shown that it may possess properties that inhibit biofilm formation by pathogenic bacteria, which is significant for treating infections related to medical devices.

- Anticancer Activity : Preliminary investigations suggest that this compound could exhibit cytotoxic effects against various cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy .

Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that the compound can induce apoptosis in certain cancer cell lines. For instance, flow cytometry analyses revealed significant increases in early and late apoptotic cells following treatment with the compound .

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in various therapeutic contexts. Its ability to modulate enzyme activity suggests a role in metabolic regulation.

- Chemical Reactivity : The compound undergoes several chemical reactions including substitution and coupling reactions, which can be utilized for synthesizing more complex organic molecules.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dibromo-4-methylpyridin-2-amine | Methyl group instead of methoxy | Limited studies; potential enzyme inhibitor |

| 3,5-Dibromo-2-methoxypyridin-4-ylamine | Slight structural variations | Similar biological activities reported |

This table highlights how variations in structure can influence the biological activity of pyridine derivatives.

Propriétés

IUPAC Name |

3,5-dibromo-2-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATSPPDLTHUICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.